molecular formula C18H18FN3O B6062707 N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine

Cat. No.: B6062707
M. Wt: 311.4 g/mol
InChI Key: VZXPQJJEQSDNOJ-UHFFFAOYSA-N
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Description

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c19-15-3-1-2-14(9-15)18(6-7-23-12-18)11-20-16-4-5-17-13(8-16)10-21-22-17/h1-5,8-10,20H,6-7,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPQJJEQSDNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC2=CC3=C(C=C2)NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxolane ring: The oxolane ring can be synthesized through a cyclization reaction involving a fluorophenyl-substituted precursor.

    Indazole core synthesis: The indazole core is synthesized separately through a series of reactions involving nitration, reduction, and cyclization of appropriate starting materials.

    Coupling reaction: The final step involves coupling the oxolane ring with the indazole core using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industry: The compound’s chemical properties make it useful in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazole: A similar compound with a slight variation in the indazole core.

    N-[[3-(3-chlorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine: A compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1H-indazol-5-amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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